クロファラビン

概要

説明

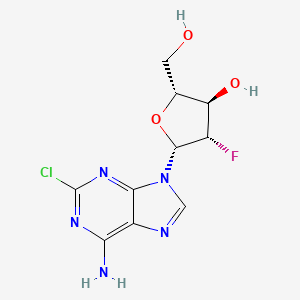

クロファラビンは、主に小児の再発性または難治性急性リンパ性白血病の治療に使用されるプリンヌクレオシド類似体です。 米国ではクロラー、ヨーロッパ、オーストラリア、ニュージーランドではエボルトラという商品名で販売されています 。 クロファラビンは他のヌクレオシド類似体と構造的に似ていますが、その安定性と有効性を高める独自の修飾が施されています .

2. 製法

合成経路と反応条件: クロファラビンは、プリンヌクレオシドのハロゲン化を含む多段階プロセスによって合成されます。 主要な手順は次のとおりです。

- プリン塩基の2位へのハロゲン化によって塩素原子を導入する。

- プリンヌクレオシドホスホリラーゼによる開裂を防ぐために、糖部分のフッ素化を行う .

- 修飾された塩基と糖を結合させて最終化合物にする。

工業生産方法: クロファラビンの工業生産には、収率と純度を高めるために最適化された反応条件を使用して、大規模合成が行われます。 このプロセスには、結晶化やクロマトグラフィーなどの厳格な精製工程が含まれており、不純物を除去し、医薬品グレードの品質を実現しています .

科学的研究の応用

Clofarabine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study nucleoside analogs and their interactions with enzymes.

Biology: Investigated for its effects on cellular processes such as DNA synthesis and repair.

Medicine: Primarily used in the treatment of acute lymphoblastic leukemia and other hematologic malignancies. .

作用機序

クロファラビンは、複数のメカニズムを介して効果を発揮します。

リボヌクレオチドレダクターゼの阻害: この酵素はDNA合成に不可欠であり、その阻害はDNA複製に必要なデオキシヌクレオチド三リン酸の減少につながります.

DNAへの組み込み: クロファラビンはDNAに組み込まれ、鎖の停止とDNA合成の阻害を引き起こします.

アポトーシスの誘導: DNA合成と修復メカニズムの破壊は、癌細胞のプログラム細胞死を引き起こします.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Clofarabine plays a significant role in biochemical reactions by inhibiting ribonucleotide reductase and incorporating itself into DNA, thereby inhibiting DNA synthesis . It interacts with several enzymes and proteins, including deoxycytidine kinase, which phosphorylates clofarabine to its active triphosphate form . This active form inhibits ribonucleotide reductase, an enzyme crucial for maintaining intracellular nucleoside pools . Additionally, clofarabine’s incorporation into DNA disrupts DNA synthesis and repair, leading to cell death .

Cellular Effects

Clofarabine exerts cytotoxic effects on various cell types, particularly leukemic cells . It inhibits DNA synthesis and repair, leading to apoptosis in rapidly dividing cells . Clofarabine also affects cell signaling pathways and gene expression by inducing DNA damage and activating apoptotic pathways . In bone marrow cells, clofarabine can cause suppression, leading to decreased production of red blood cells, white blood cells, and platelets .

Molecular Mechanism

At the molecular level, clofarabine is transported into cells via both diffusion and facilitated diffusion . Once inside the cell, it is phosphorylated by deoxycytidine kinase to form clofarabine monophosphate, which is further phosphorylated to its active triphosphate form . Clofarabine triphosphate inhibits ribonucleotide reductase and is incorporated into DNA, disrupting DNA synthesis and repair . This leads to the activation of apoptotic pathways and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, clofarabine demonstrates immediate and long-lasting inhibition of DNA synthesis . Its stability and degradation over time have been studied, showing that clofarabine triphosphate accumulates in circulating leukemia cells with a long half-life . This accumulation leads to incremental increases in its concentration with each daily infusion, enhancing its cytotoxic effects . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of DNA synthesis and prolonged cell cycle arrest .

Dosage Effects in Animal Models

In animal models, the effects of clofarabine vary with different dosages . At therapeutic doses, clofarabine effectively inhibits tumor growth and induces apoptosis in leukemic cells . At higher doses, clofarabine can cause toxic effects such as bone marrow suppression, leading to severe infections, bleeding, and anemia . Threshold effects observed in these studies indicate that careful dosage management is crucial to minimize adverse effects while maximizing therapeutic efficacy .

Metabolic Pathways

Clofarabine is metabolized primarily through phosphorylation by deoxycytidine kinase to form clofarabine monophosphate, which is further phosphorylated to its active triphosphate form . This active form inhibits ribonucleotide reductase and is incorporated into DNA . The metabolic pathways involved in clofarabine’s activation and action include interactions with various enzymes such as deoxycytidine kinase and ribonucleotide reductase . These interactions affect metabolic flux and nucleotide levels within the cell .

Transport and Distribution

Clofarabine is transported into cells via human equilibrative nucleoside transporters (hENT1 and hENT2) and human concentrative nucleoside transporter 2 (hCNT2) . Once inside the cell, it is phosphorylated to its active form and distributed within the cell . Clofarabine’s distribution within tissues is influenced by its interactions with transporters and binding proteins . Its accumulation in leukemic cells enhances its cytotoxic effects .

Subcellular Localization

Clofarabine’s subcellular localization is primarily within the nucleus, where it exerts its effects on DNA synthesis and repair . The active triphosphate form of clofarabine is incorporated into DNA, disrupting replication and repair processes . This localization is facilitated by targeting signals and post-translational modifications that direct clofarabine to the nucleus . The disruption of DNA function within the nucleus leads to the activation of apoptotic pathways and cell death .

準備方法

Synthetic Routes and Reaction Conditions: Clofarabine is synthesized through a multi-step process involving the halogenation of purine nucleosides. The key steps include:

- Halogenation of the purine base at the two position to introduce a chlorine atom.

- Fluorination of the sugar moiety to prevent cleavage by purine nucleoside phosphorylase .

- Coupling of the modified base and sugar to form the final compound.

Industrial Production Methods: Industrial production of clofarabine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to remove impurities and achieve pharmaceutical-grade quality .

化学反応の分析

反応の種類: クロファラビンは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: クロファラビンは酸化されて様々な代謝産物を生成します。

還元: 還元反応は、分子上の官能基を修飾します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、クロファラビンの生物活性を保持または増強する様々な代謝産物や修飾されたヌクレオシドが含まれます .

4. 科学研究の応用

クロファラビンは、幅広い科学研究で応用されています。

類似化合物との比較

クロファラビンは、フルダラビンやクラドリビンなどの他のヌクレオシド類似体と比較されます。

フルダラビン: 構造は似ていますが、クロファラビンの安定性と有効性を高めるハロゲン修飾がありません.

クラドリビン: これもプリンヌクレオシド類似体ですが、糖部分と作用機序が異なります.

ユニークさ: クロファラビン独自のハロゲン修飾により、酵素による分解に耐性が高くなり、体内での安定性が高く、持続的な効果が得られます .

類似化合物のリスト:

- フルダラビン

- クラドリビン

- ネララビン

- ペントスタチン

クロファラビンは、そのユニークな特性と幅広い応用により、臨床および研究の両方において貴重な化合物となっています。

特性

IUPAC Name |

(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDPHFBMKLOVOX-AYQXTPAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046437 | |

| Record name | Clofarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clofarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.89e+00 g/L | |

| Record name | Clofarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Clofarabine is metabolized intracellularly to the active 5'-monophosphate metabolite by deoxycytidine kinase and 5'-triphosphate metabolite by mono- and di-phospho-kinases. This metabolite inhibits DNA synthesis through an inhibitory action on ribonucleotide reductase, and by terminating DNA chain elongation and inhibiting repair through competitive inhibition of DNA polymerases. This leads to the depletion of the intracellular deoxynucleotide triphosphate pool and the self-potentiation of clofarabine triphosphate incorporation into DNA, thereby intensifying the effectiveness of DNA synthesis inhibition. The affinity of clofarabine triphosphate for these enzymes is similar to or greater than that of deoxyadenosine triphosphate. In preclinical models, clofarabine has demonstrated the ability to inhibit DNA repair by incorporation into the DNA chain during the repair process. Clofarabine 5'-triphosphate also disrupts the integrity of mitochondrial membrane, leading to the release of the pro-apoptotic mitochondrial proteins, cytochrome C and apoptosis-inducing factor, leading to programmed cell death. | |

| Record name | Clofarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

123318-82-1 | |

| Record name | Clofarabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123318-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofarabine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123318821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clofarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4S,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762RDY0Y2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clofarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

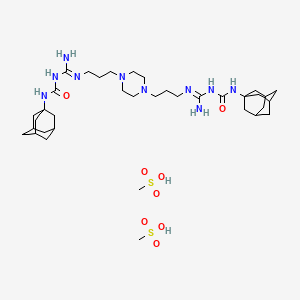

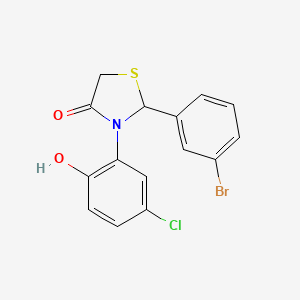

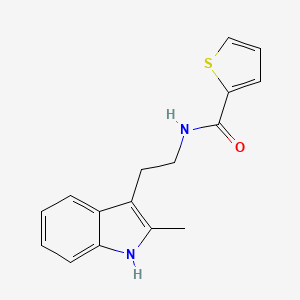

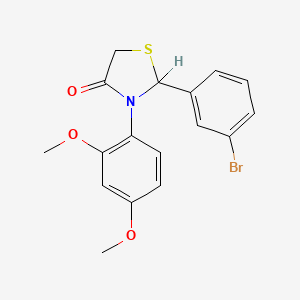

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。